5-Bromo-2-(trifluoromethoxy)anisole
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Overview
Description
5-Bromo-2-(trifluoromethoxy)anisole: is an organic compound with the molecular formula C8H6BrF3O2 . It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethoxy group and a bromine atom is attached to the benzene ring.
Scientific Research Applications
Chemistry: 5-Bromo-2-(trifluoromethoxy)anisole is used as a building block in organic synthesis to create more complex molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the bioavailability and efficacy of pharmaceutical agents .
Industry: In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its unique chemical properties can improve the effectiveness and environmental stability of these products .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethoxy)anisole typically involves the following steps:
Bromination of Anisole: Anisole is first brominated to introduce a bromine atom at the desired position on the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Introduction of Trifluoromethoxy Group: The brominated anisole is then reacted with a trifluoromethoxy reagent, such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I), in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to introduce the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(trifluoromethoxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anisole derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups can be synthesized through coupling reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethoxy)anisole depends on its specific applicationThe bromine atom can also participate in halogen bonding, further stabilizing the interaction with molecular targets .
Comparison with Similar Compounds
- 4-Bromo-2-methoxy-1-(trifluoromethoxy)benzene
- 2-Bromo-4-(trifluoromethoxy)anisole
- 3-Bromo-2-(trifluoromethoxy)anisole
Comparison: 5-Bromo-2-(trifluoromethoxy)anisole is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-bromo-2-methoxy-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGCUJSMICRHPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432237 |
Source
|
Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672948-65-1 |
Source
|
Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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